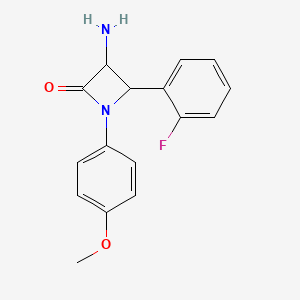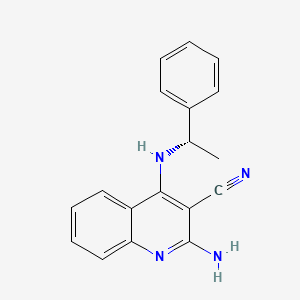![molecular formula C18H12N2O2 B11837977 [8,8'-Biquinoline]-7,7'-diol CAS No. 829666-42-4](/img/structure/B11837977.png)
[8,8'-Biquinoline]-7,7'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[8,8’-Biquinoline]-7,7’-diol: is a chemical compound that belongs to the family of biquinolines It is characterized by two quinoline units connected at the 8th position, with hydroxyl groups attached at the 7th position of each quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [8,8’-Biquinoline]-7,7’-diol typically involves the coupling of quinoline derivatives. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The resulting quinoline derivatives can then be coupled using various methods such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of [8,8’-Biquinoline]-7,7’-diol may involve large-scale Skraup synthesis followed by purification and coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: [8,8’-Biquinoline]-7,7’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The quinoline rings can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
Chemistry: [8,8’-Biquinoline]-7,7’-diol is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, [8,8’-Biquinoline]-7,7’-diol and its derivatives are investigated for their potential as antimicrobial and anticancer agents. Their ability to interact with biological macromolecules makes them promising candidates for drug development.
Medicine: The compound’s potential therapeutic properties are explored in the development of new pharmaceuticals. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, [8,8’-Biquinoline]-7,7’-diol is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of [8,8’-Biquinoline]-7,7’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and quinoline rings enable the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Quinoline: A simpler analog with a single quinoline ring.
8-Hydroxyquinoline: A related compound with a hydroxyl group at the 8th position.
Biquinoline: A compound with two quinoline units but without hydroxyl groups.
Uniqueness: [8,8’-Biquinoline]-7,7’-diol is unique due to the presence of hydroxyl groups at the 7th position of each quinoline ring. This structural feature enhances its ability to form hydrogen bonds and interact with various molecular targets, making it more versatile in scientific research and industrial applications compared to its analogs .
特性
CAS番号 |
829666-42-4 |
|---|---|
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
8-(7-hydroxyquinolin-8-yl)quinolin-7-ol |
InChI |
InChI=1S/C18H12N2O2/c21-13-7-5-11-3-1-9-19-17(11)15(13)16-14(22)8-6-12-4-2-10-20-18(12)16/h1-10,21-22H |
InChIキー |
UCDMRGUGNJSADT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2)O)C3=C(C=CC4=C3N=CC=C4)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



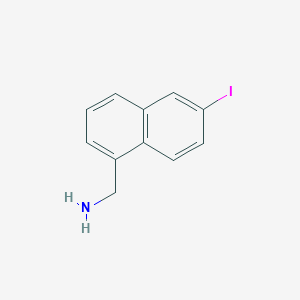
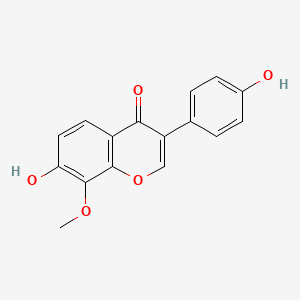

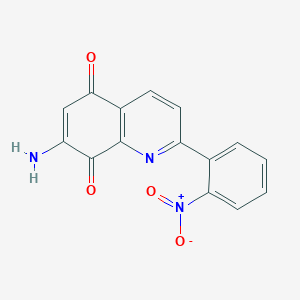
![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11837933.png)

![4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]-](/img/structure/B11837953.png)
